2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol
Description
2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-methoxyphenoxy group at position 5 and a phenol moiety at position 2. The phenol group is further modified with a 2-chloro-6-fluorobenzyloxy substituent. Its molecular formula is C₂₄H₁₉ClFN₃O₄, with a molecular weight of 467.8768 g/mol and a topological polar surface area of 90.5 Ų, indicating moderate hydrophilicity .
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-31-14-4-2-5-16(10-14)33-22-12-28-24(27)29-23(22)17-9-8-15(11-21(17)30)32-13-18-19(25)6-3-7-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTVJRJNTFKQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Molecular and Substituent Comparison
Key Observations:
Substituent Position and Bioactivity: The 3-methoxyphenoxy group in the target compound differs from AP-3-OMe-Ph (), which has a 3-methoxyphenyl group directly attached to the pyrimidine. The 2-chloro-6-fluorobenzyloxy group introduces steric bulk and electronegativity compared to simpler substituents like 4-fluorobenzyloxy () or 3-chlorobenzyloxy (). These halogens may enhance interactions with hydrophobic pockets in target proteins.
For example, the methylated analog in showed potent tubulin inhibition (IC₅₀ = 0.79 μM), outperforming colchicine .
Biological Activity Trends: Tubulin Inhibitors: Chlorophenyl and methyl substitutions () correlate with antiproliferative activity, while methoxy groups (target compound) are untested in this context. Antiviral Potential: Pyrimidines with diaryl ether linkages (e.g., AP-NP in ) demonstrate binding to viral entry proteins, but the target compound’s halogenated benzyloxy group may offer improved specificity.
Computational and Experimental Insights
Binding Affinity Predictions
- Molecular Docking : AutoDock Vina () and AutoDock4 () have been used to predict interactions of similar pyrimidines with viral targets. AP-3-OMe-Ph () showed stable binding to hACE2-S via hydrogen bonds with Tyr83 and hydrophobic interactions with Leu79 . The target compound’s 2-chloro-6-fluorobenzyloxy group may form halogen bonds with residues like Asp30 or Lys31, enhancing affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
